
Diethyl (1,3-dithian-5-ylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1,3-dithian-5-ylidene)propanedioate is an organic compound that belongs to the class of dithianes It is characterized by the presence of a 1,3-dithiane ring, which is a six-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1,3-dithian-5-ylidene)propanedioate can be synthesized through the reaction of diethyl malonate with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a dithiane ring by the condensation of the dithiol with the carbonyl groups of diethyl malonate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,3-dithian-5-ylidene)propanedioate undergoes various types of chemical reactions, including:
Substitution: The dithiane ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, Lewis acids
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Diols
Substitution: Alkylated dithianes
Scientific Research Applications
Diethyl (1,3-dithian-5-ylidene)propanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (1,3-dithian-5-ylidene)propanedioate involves its reactivity with electrophiles and nucleophiles. The dithiane ring acts as a nucleophile, attacking electrophilic centers in various reactions. The sulfur atoms in the ring can also participate in redox reactions, leading to the formation of sulfoxides and sulfones .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolanes: These compounds are similar to dithianes but contain a five-membered ring with two sulfur atoms.
Diethyl malonate: This compound is a precursor in the synthesis of diethyl (1,3-dithian-5-ylidene)propanedioate and shares some reactivity patterns.
Uniqueness
This compound is unique due to its six-membered dithiane ring, which provides distinct reactivity compared to five-membered dithiolanes. The presence of the dithiane ring allows for specific redox and substitution reactions that are not as readily achievable with other similar compounds .
Properties
CAS No. |
64211-38-7 |
|---|---|
Molecular Formula |
C11H16O4S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
diethyl 2-(1,3-dithian-5-ylidene)propanedioate |
InChI |
InChI=1S/C11H16O4S2/c1-3-14-10(12)9(11(13)15-4-2)8-5-16-7-17-6-8/h3-7H2,1-2H3 |
InChI Key |
YXCPXXXMHXJKSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CSCSC1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


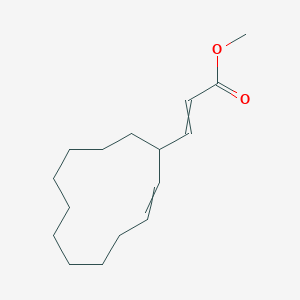
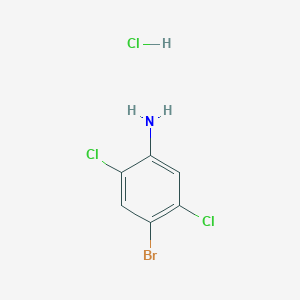
![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)
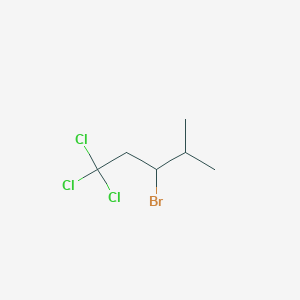


![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)


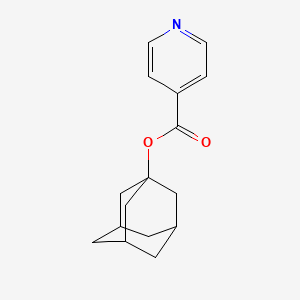
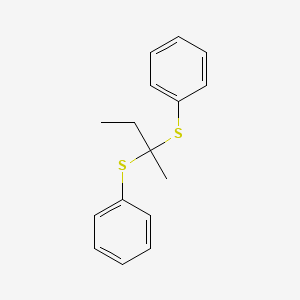
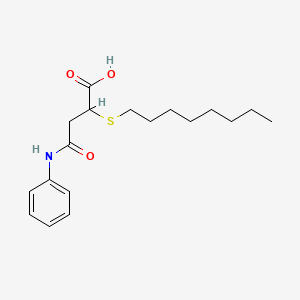
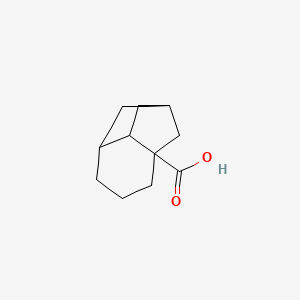
![{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene](/img/structure/B14484713.png)
